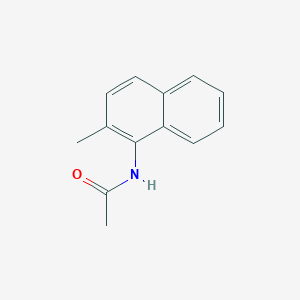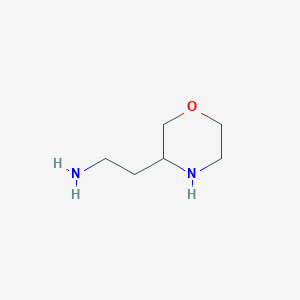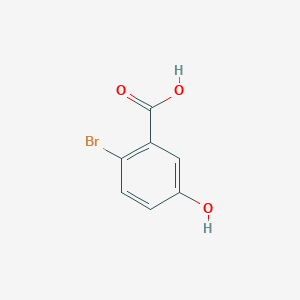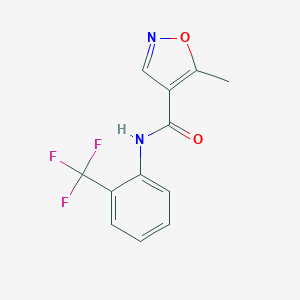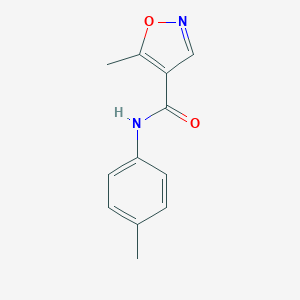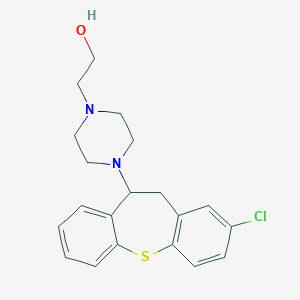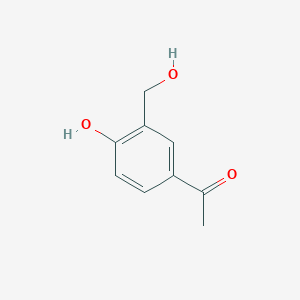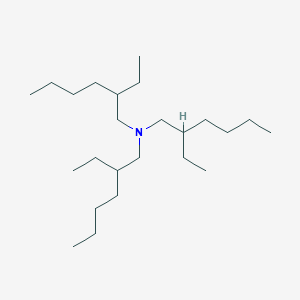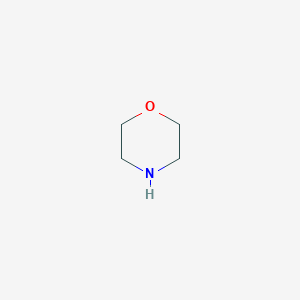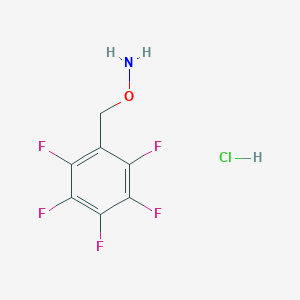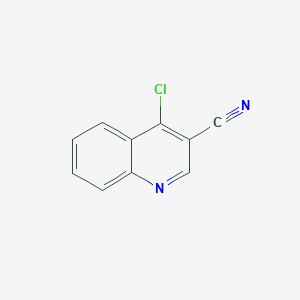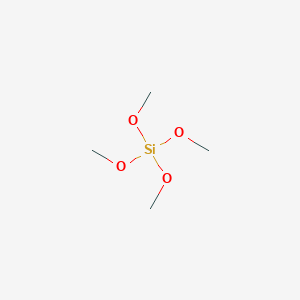
2-(Chlorométhyl)nicotinate de méthyle
Vue d'ensemble
Description
Methyl 2-(chloromethyl)nicotinate is a chemical compound with the CAS Number: 177785-14-7 . It has a molecular weight of 185.61 and its IUPAC name is methyl 2-(chloromethyl)nicotinate . It is stored in an inert atmosphere at a temperature between 2-8°C .
Molecular Structure Analysis
The molecular formula of Methyl 2-(chloromethyl)nicotinate is C8H8ClNO2 . The InChI Code is 1S/C8H8ClNO2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,5H2,1H3 .Physical And Chemical Properties Analysis
Methyl 2-(chloromethyl)nicotinate has a predicted boiling point of 279.4±30.0 °C and a predicted density of 1.252±0.06 g/cm3 . It is stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Diagnostic de la tuberculose
2-(Chlorométhyl)nicotinate de méthyle: a été utilisé dans le développement d'une plateforme de détection ultra-rapide et ultra-sensible pour la détection à l'état de traces de biomarqueurs associés à la tuberculose (TB). Cette approche innovante utilise un capteur à base de nanocomposite TiO2/SiNWs qui offre une limite de détection très précise (10 ppb), permettant le diagnostic de la TB à un stade précoce .
Études d'absorption cutanée
Dans le domaine de la dermatologie, This compound est utilisé pour étudier l'absorption cutanée. Il sert de composé modèle pour comprendre comment les substances pénètrent la barrière cutanée, ce qui est crucial pour le développement de médicaments topiques et de produits de soins de la peau .
Recherche sur la réponse inflammatoire
Les chercheurs ont appliqué This compound par voie topique sur la peau humaine pour provoquer une réponse inflammatoire temporaire. Cette application est importante pour étudier les effets anti-inflammatoires des formulations topiques et comprendre la réaction de la peau aux irritants .
Études de libération d'oxyde nitrique
Dans le contexte de la biologie chimique, des dérivés de This compound ont été coordonnés avec des nitrosyls de ruthénium pour étudier la libération d'oxyde nitrique. Cette recherche a des implications pour la compréhension de la cytotoxicité induite par la lumière et le potentiel thérapeutique des donneurs d'oxyde nitrique .
Synthèse chimique
This compound: est un intermédiaire précieux en synthèse chimique. Il est utilisé pour préparer divers composés organiques, notamment des produits pharmaceutiques et des molécules organiques complexes, en raison de son groupe chlorométhyle réactif .
Science des matériaux
En science des matériaux, This compound est impliqué dans la synthèse de nouveaux matériaux. Son incorporation dans les polymères et les nanocomposites peut conduire à des matériaux ayant des propriétés et des applications nouvelles .
Chimie analytique
La structure unique du composé en fait un candidat pour une utilisation en chimie analytique comme étalon ou réactif. Il peut aider à la quantification et à l'identification de substances chimiques dans des mélanges complexes .
Chromatographie
Enfin, This compound peut être utilisé en chromatographie comme composé de référence pour aider à séparer et à analyser différents produits chimiques dans un mélange, améliorant ainsi la précision des méthodes chromatographiques .
Mécanisme D'action
Target of Action
Methyl 2-(chloromethyl)nicotinate is a derivative of nicotinic acid, also known as niacin . The primary target of niacin and its derivatives is thought to involve peripheral vasodilation . .
Mode of Action
This compound is strictly locally-acting due to its short half-life . The release of prostaglandin D2 leads to vasodilation, enhancing local blood flow at the site of application .
Result of Action
The result of Methyl 2-(chloromethyl)nicotinate’s action is primarily the enhancement of local blood flow due to peripheral vasodilation . This can lead to temporary relief of aches and pains in muscles, tendons, and joints .
Action Environment
The action of Methyl 2-(chloromethyl)nicotinate is influenced by environmental factors. It should be stored in an inert atmosphere at 2-8°C . The compound’s action, efficacy, and stability may be affected by factors such as temperature, pH, and the presence of other substances.
Safety and Hazards
Methyl 2-(chloromethyl)nicotinate is classified under GHS05 and GHS07 hazard pictograms . The signal word is “Danger” and the hazard statements are H302-H314 . The precautionary statements are P261-P280-P305+P351+P338-P310 . It’s advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Analyse Biochimique
Biochemical Properties
It is known that the compound is involved in various chemical reactions as an intermediate
Molecular Mechanism
It is known to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
methyl 2-(chloromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIVNKVBDFJAFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597889 | |
| Record name | Methyl 2-(chloromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177785-14-7 | |
| Record name | Methyl 2-(chloromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(chloromethyl)pyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
